Cas no 190965-42-5 (3-Propoxybenzoic acid)
3-Propoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Propoxybenzoic acid
- 3-Propoxy-benzoesaeure
- 3-Propoxy-benzoic acid
- 3-Propyloxy-benzoesaeure
- AC1LBPKE
- AC1Q2YDE
- ARONIS010407
- ChemDiv2_002184
- ST039397
- SureCN609434
- 001805
- 288
- AKOS BBB
- ZERO
- ZERO/001805
- AKOS BBB/288
- SMR000021135
- MLS000043924
- DTXSID30343038
- Benzoic acid, 3-propoxy-
- DB-204777
- VS-03816
- MFCD01993660
- Z111782536
- 190965-42-5
- J-513079
- ALBB-000776
- SCHEMBL609434
- HMS1375D06
- STK397253
- CHEMBL1612400
- 3-propoxybenzoicacid
- HMS2341N14
- SR-01000539195
- SR-01000539195-1
- AKOS000113919
- CS-0213186
- EN300-43204
- J-012336
- BBL013405
- AK-968/41025196
-
- MDL: MFCD01993660
- Inchi: 1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12)
- InChI Key: ZMXUPQVAIFGMPS-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C(=O)O)C=1)CCC
Computed Properties
- Exact Mass: 180.07866
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 73-75 °C
- Boiling Point: 318.1±15.0 °C at 760 mmHg
- Flash Point: 125.7±13.9 °C
- PSA: 46.53
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Propoxybenzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Propoxybenzoic acid Pricemore >>
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3-Propoxybenzoic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-Propoxybenzoic acid
Introduction to 3-Propoxybenzoic Acid (CAS No. 190965-42-5)
3-Propoxybenzoic acid, with the chemical formula C₉H₁₀O₄, is a derivative of benzoic acid featuring a propoxy group at the 3-position. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its versatile applications and structural properties. The CAS number 190965-42-5 uniquely identifies this molecule, distinguishing it from other isomers and analogs in scientific literature and industrial use.
The synthesis of 3-propoxybenzoic acid typically involves the reaction of propyl alcohol with benzoic acid under controlled conditions, often catalyzed by acidic or basic media. This process highlights the compound's synthetic accessibility, making it a valuable intermediate in organic synthesis. The introduction of the propoxy group enhances the molecule's solubility in polar solvents, a property that is particularly useful in pharmaceutical formulations where bioavailability and solubility are critical factors.
Recent advancements in drug discovery have positioned 3-propoxybenzoic acid as a promising candidate for various therapeutic applications. Its structural motif, which combines the aromatic stability of benzoic acid with the hydrophilic nature of the propoxy group, makes it an attractive scaffold for designing novel bioactive molecules. For instance, studies have demonstrated its potential in inhibiting certain enzymes implicated in inflammatory pathways, suggesting its utility in developing anti-inflammatory agents.
One of the most compelling areas of research involving 3-propoxybenzoic acid is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have explored its transformation into derivatives that exhibit enhanced pharmacological properties, such as improved binding affinity or altered metabolic stability. These modifications are crucial for optimizing drug candidates for clinical trials, ensuring they meet stringent efficacy and safety standards.
The chemical reactivity of 3-propoxybenzoic acid also makes it a valuable tool in medicinal chemistry. Its carboxylic acid functionality allows for further derivatization via esterification, amidation, or other reactions, enabling the creation of a diverse library of compounds for screening purposes. This flexibility underscores its importance as a building block in synthetic chemistry.
In addition to its pharmaceutical applications, 3-propoxybenzoic acid has shown promise in other industries. For example, its derivatives have been investigated for their antimicrobial properties, making them relevant in developing new strategies to combat resistant bacterial strains. The compound's ability to disrupt microbial cell membranes or interfere with vital metabolic processes has opened up new avenues for antimicrobial drug development.
The environmental impact of using 3-propoxybenzoic acid has also been studied, with researchers assessing its degradation pathways and potential ecological effects. Understanding these aspects is essential for ensuring that the compound can be used responsibly without adverse environmental consequences. Biodegradation studies have revealed that under certain conditions, 3-propoxybenzoic acid can be metabolized by microorganisms into less harmful compounds, providing some reassurance regarding its environmental footprint.
Future research directions for 3-propoxybenzoic acid may include exploring its potential in photodynamic therapy (PDT) and other light-based medical treatments. The compound's ability to absorb light at specific wavelengths could make it useful in generating reactive oxygen species that target diseased cells selectively. Such applications could expand its therapeutic utility beyond traditional small-molecule drugs.
The development of novel analytical techniques has also enhanced our ability to study 3-propoxybenzoic acid and its derivatives. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are among the tools that have enabled researchers to characterize this compound with high precision. These advancements facilitate more accurate structural elucidation and purity assessment, which are critical for both research and industrial applications.
In conclusion, 3-propoxybenzoic acid (CAS No. 190965-42-5) represents a fascinating molecule with broad applicability across multiple scientific domains. Its unique structural features and reactivity make it a valuable asset in pharmaceutical development, material science, and environmental chemistry. As research continues to uncover new uses and refine synthetic methodologies, the importance of this compound is likely to grow further.
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